Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring system substituted with a 4-chlorostyryl group and an ethyl acetate moiety. Benzimidazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds such as 2-styrylbenzimidazoles have been reported to exhibit antimicrobial activity against various bacterial strains .
Mode of Action
It’s worth noting that similar compounds, such as 2-styrylbenzimidazoles, have been synthesized and found to possess moderate potency against certain types of fungi .
Biochemical Pathways
Related compounds, such as 2-styrylbenzimidazoles, have been found to exhibit biological affinities, suggesting they may interact with various biochemical pathways .
Result of Action
Similar compounds, such as 2-styrylbenzimidazoles, have been found to possess moderate potency against certain types of fungi .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 2-styrylbenzimidazoles, involves environmentally friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-chlorostyrylbenzaldehyde: This intermediate is prepared by the condensation of 4-chlorobenzaldehyde with styrene in the presence of a base such as potassium hydroxide.
Formation of 2-(4-chlorostyryl)-1H-1,3-benzimidazole: The 4-chlorostyrylbenzaldehyde is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring system.
Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl bromoacetate in the presence of a base such as sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atom in the 4-chlorostyryl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(4-methylstyryl)-1H-1,3-benzimidazol-1-yl)acetate
- Ethyl 2-(2-(4-fluorostyryl)-1H-1,3-benzimidazol-1-yl)acetate
- Ethyl 2-(2-(4-bromostyryl)-1H-1,3-benzimidazol-1-yl)acetate
Uniqueness
Ethyl 2-(2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl)acetate is unique due to the presence of the 4-chlorostyryl group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s potency and selectivity.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-2-(4-chlorophenyl)ethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-24-19(23)13-22-17-6-4-3-5-16(17)21-18(22)12-9-14-7-10-15(20)11-8-14/h3-12H,2,13H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXZCFFKWRUYOP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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